![molecular formula C11H13Cl2NOSi B2547433 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1250020-47-3](/img/structure/B2547433.png)

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

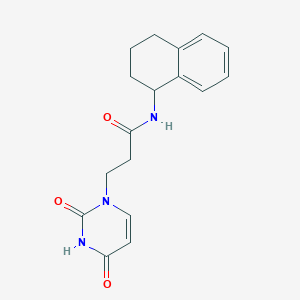

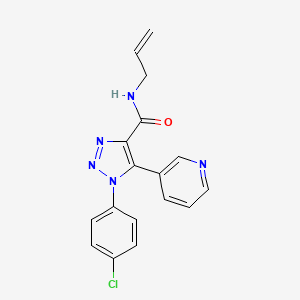

The compound 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a chemical that features a dichlorophenyl group, a trimethylsilyl ether moiety, and a nitrile functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related acetonitrile derivatives often involves the use of trimethylsilyl cyanide as a key reagent. For instance, 2-(2-hydroxyphenyl)acetonitriles can be synthesized through the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, difluoro(trimethylsilyl)acetonitrile is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could potentially involve a similar strategy, using a dichlorophenyl precursor and trimethylsilyl cyanide.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry, and sometimes confirmed by X-ray crystallography . For example, the structure of 2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)-2-(aryl)acetonitrile derivatives was fully characterized using these methods . These techniques would likely be applicable to determine the molecular structure of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile as well.

Chemical Reactions Analysis

Acetonitrile derivatives can participate in various chemical reactions. The difluoro(trimethylsilyl)acetonitrile, for example, acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could be explored in similar fluoroalkylation reactions, given the presence of the nitrile group which is a common functional group in such chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be influenced by their functional groups and molecular geometry. For instance, the presence of a trimethylsilyl group can affect the compound's volatility and solubility . The dichlorophenyl group in 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile would likely contribute to its reactivity and interaction with other molecules, potentially affecting its boiling point, density, and other physical properties. The exact properties would need to be determined experimentally.

Scientific Research Applications

Oxidation Systems

Chlorotrimethylsilane-chromium (VI) reagents, involving trimethylsilyl groups, show high efficiency in the oxidation of alcohols to carbonyl compounds, selective oxidation of mercaptans to disulfides, and mild cleavage of oximes to carbonyl compounds, suggesting their utility in various synthetic applications (Aizpurua & Palomo, 1983).

Oxidative Deprotection

The oxidative deprotection of trimethylsilyl ethers, involving compounds similar to 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, to yield carbonyl compounds highlights the versatility of trimethylsilyl groups in synthetic chemistry, providing a mild and efficient method for deprotection under non-aqueous conditions (Hajipour et al., 2002).

Carbonyl Reductase Inhibition

A specific derivative of cyanoxime, related to the structural framework of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, has been identified as a potent inhibitor of carbonyl reductase. This enzyme is involved in developing resistance to anticancer treatments, indicating potential therapeutic applications of such compounds (Amankrah et al., 2021).

properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)8-5-4-6-9(12)11(8)13/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVRJQQCFYBQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)